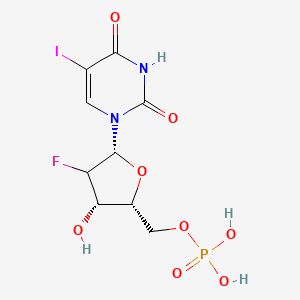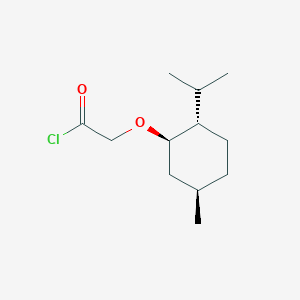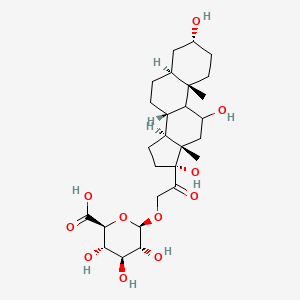
(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, a steroidal molecule with a complex structure, is part of a broader class of compounds known for their significant biological activities. The molecule includes multiple hydroxy groups and a glucopyranosiduronic acid moiety, indicating its solubility and potential interactions within biological systems.
Synthesis Analysis
The synthesis of related steroid glucuronides involves the Koenigs-Knorr reaction, allowing for the coupling of steroids to acetylated glucuronic acid intermediates with high efficiency, leading to yields of 30-40% (Becker, 1965). This method provides a foundational approach for synthesizing similar steroidal glucuronides, including the target compound.
Molecular Structure Analysis
The steroidal backbone of this compound is similar to that found in pregnane derivatives, with specific attention to the hydroxylation pattern which plays a critical role in its biological activity. The presence of a beta-D-glucopyranosiduronic acid group significantly impacts the molecule's solubility and interaction with biological systems, suggesting specific receptor or enzyme interactions.
Chemical Reactions and Properties
Steroidal compounds with similar structures undergo various chemical reactions, including hydrolysis by beta-glucuronidases, indicating their metabolic pathways in biological systems (Becker, 1965). These reactions are essential for understanding the compound's behavior in vivo, providing insights into its potential biological roles and applications.
Physical Properties Analysis
Steroids’ physical properties, such as solubility and crystallization behavior, are influenced by their molecular structure, specifically the hydroxylation pattern and the presence of glucopyranosiduronic acid. These properties affect the compound's biological availability and interaction with cellular components.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the steroidal core and the glucopyranosiduronic acid moiety. The compound's interaction with enzymes, such as beta-glucuronidases, suggests a specific metabolic pathway, highlighting its potential for biological applications (Becker, 1965).
Scientific Research Applications
Neuroactive Steroid Metabolism and Function
Biological Role and Mechanism of Action : Neuroactive steroids, including (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid, play a crucial role in modulating GABAergic and other neurotransmitter systems. The enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), involved in the metabolism of these steroids, regulates the concentration of key androgens and switches genomic activity of steroid hormones to non-genomic activity, influencing neuroprotection, stress response, and mood regulation (Degtiar & Kushlinsky, 2001).
Therapeutic Implications in Neurological Conditions
Stress-Related Diseases : Research indicates that neuroactive steroids like allopregnanolone, a metabolite of progesterone, have therapeutic potential in treating stress-related diseases such as PTSD, depression, and alcohol use disorders. The pleiotropic actions of these compounds, which include modulation of GABA_A receptors, suggest their role in enhancing neuroplasticity and stress resilience, offering a novel approach for therapeutic intervention (Boero, Porcu, & Morrow, 2019).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5S,8S,10S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWBRGYEFAXTHE-SHHSTTTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746972 |
Source


|
| Record name | (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
CAS RN |
131061-62-6 |
Source


|
| Record name | (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

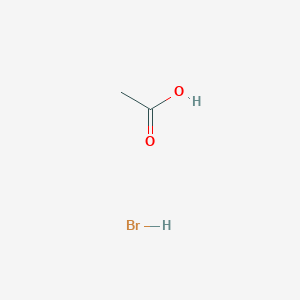

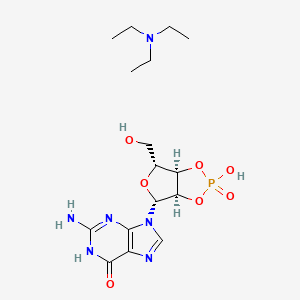
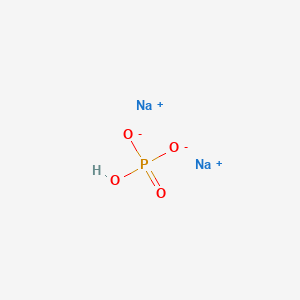
![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
